3,6-Dichloro-4-(piperazin-1-yl)pyridazine
Description
3,6-Dichloro-4-(piperazin-1-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 and a piperazine moiety at position 4. The molecular formula of this compound is C8H10Cl2N4, and it has a molecular weight of 233.1 g/mol .
Properties
IUPAC Name |
3,6-dichloro-4-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4/c9-7-5-6(8(10)13-12-7)14-3-1-11-2-4-14/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPILFPQBJZQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(piperazin-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with piperazine. One common method is to reflux 3,6-dichloropyridazine with piperazine in ethanol. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.
Scientific Research Applications
3,6-Dichloro-4-(piperazin-1-yl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine have been found to inhibit enzymes such as acetylcholinesterase, which is involved in the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: This compound lacks the piperazine moiety and is less complex in structure.
4-(4-Chlorophenyl)piperazine: This compound has a similar piperazine moiety but differs in the aromatic ring structure.
3,6-Dichloro-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of a piperazine moiety.
Uniqueness
3,6-Dichloro-4-(piperazin-1-yl)pyridazine is unique due to its combination of the pyridazine ring with the piperazine moiety, which imparts distinct chemical and biological properties.
Biological Activity
3,6-Dichloro-4-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methodologies involving the reaction of piperazine with pyridazine derivatives. The synthetic routes often focus on optimizing yield and purity while exploring different substituents that might enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer).
- IC50 Values : The compound showed IC50 values ranging from 1.37 µM to 2.62 µM against T-47D cells, indicating potent activity .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with this compound significantly increased the population of cells in the G2/M phase, suggesting an interruption in cell cycle progression that leads to apoptosis .
Mechanistic Insights
The in silico studies suggest that this compound interacts with cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Binding studies indicated strong interactions at the CDK2 binding site, further supporting its role as a potential CDK2 inhibitor with IC50 values around 20.1 nM .
Study 1: Anticancer Activity Evaluation
A detailed study evaluated a series of pyridazine derivatives, including this compound, for their anticancer activities:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | T-47D | 1.37 ± 0.04 | Apoptosis induction |
| This compound | MDA-MB-231 | 2.62 ± 0.08 | Cell cycle arrest |
This study confirmed the compound's efficacy in inhibiting tumor growth and highlighted its potential for further development as an anticancer agent .
Study 2: In Vivo Efficacy
Another investigation explored the in vivo efficacy of this compound using mouse models implanted with human tumors. The results indicated a significant reduction in tumor size compared to control groups treated with placebo, further validating its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
